2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
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Overview
Description
2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[1,5-a]imidazole ring system, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form the intermediate 3-methoxyphenylacrylic acid. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with 2-bromoethylamine hydrobromide to form the desired pyrazolo[1,5-a]imidazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide.
Reduction: Formation of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: A selective nonpeptide neurotensin receptor type 2 compound.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Known for its diverse biological activities.
1H-pyrazolo[1,5-a]pyrimidines: Includes drugs like zaleplon and indiplon, which are sedative agents.
Uniqueness
2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is unique due to its specific pyrazolo[1,5-a]imidazole ring system, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness .
Biological Activity
The compound 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a derivative of pyrazole and imidazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent research findings.
Chemical Structure
The compound can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
Compound A | 76 | 86 | 1 |
Compound B | 61 | 93 | 10 |
Compound C | 85 | 80 | 10 |
2. Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. For example, compounds containing the pyrazolo[1,5-a]imidazole moiety have been tested against various cancer cell lines, including MCF7 and A549. The compound showed promising cytotoxic effects with IC50 values suggesting significant growth inhibition in these cell lines .
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF7 | 3.79 |
Compound E | A549 | 26 |
Compound F | NCI-H460 | 0.95 |
3. Antimicrobial Activity
Research has indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For instance, modifications in the amide linkage of related compounds enhanced their efficacy against pathogens such as E. coli and S. aureus. The presence of a methoxy group has been linked to increased antibacterial activity .
Table 3: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound G | E. coli | 32 µg/mL |
Compound H | S. aureus | 16 µg/mL |
Compound I | Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
Several studies have explored the pharmacological properties of related pyrazole compounds:
- Case Study A : A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects in a carrageenan-induced edema model in mice. The results demonstrated that specific modifications in the structure led to enhanced anti-inflammatory responses comparable to established drugs .
- Case Study B : Another investigation focused on the cytotoxic effects of imidazole-containing pyrazoles against various cancer cell lines. The findings indicated that certain substitutions significantly increased the compounds' potency against tumor cells .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-4-2-3-13(11-14)12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZMCMQDUHHYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.